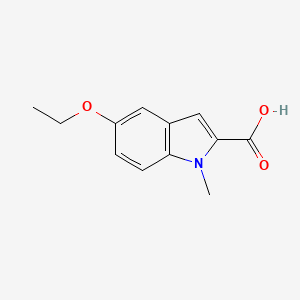

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable .

化学反応の分析

Oxidation Reactions

The indole ring and substituents undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Mechanistic Insight |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Quinone derivatives | Electrophilic attack at the indole C5 position. |

| Ozone (O₃) | CH₂Cl₂, –78°C | Ring-opened dicarbonyl compounds | Ozonolysis cleaves the indole ring’s double bonds. |

The ethoxy group stabilizes the intermediate carbocation during oxidation, directing regioselectivity toward the C5 position.

Reduction Reactions

Reductive modifications target the carboxylic acid and indole core:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → RT | 5-Ethoxy-1-methylindole-2-methanol | Precursor for ester derivatives. |

| H₂ (Pd/C catalyst) | Ethanol, 50 psi, 50°C | Tetrahydroindole analogs | Saturation of the indole ring. |

The carboxylic acid group is selectively reduced to a primary alcohol without affecting the ethoxy substituent.

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

Carboxylic Acid Derivatives

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under H₂SO₄ catalysis to form esters.

-

Amidation : Couples with amines (e.g., hydrazine) to yield hydrazides, as seen in the derivative C₁₂H₁₅N₃O₂ (PubChem CID: 12286147) .

Electrophilic Aromatic Substitution

-

Halogenation : Bromine (Br₂) in acetic acid introduces halogens at the C3 or C6 positions.

-

Nitration : HNO₃/H₂SO₄ mixture adds nitro groups, enhancing reactivity for further functionalization.

Coordination Chemistry

The carboxylic acid and indole nitrogen enable metal chelation, critical in biochemical applications:

-

Mg²⁺ Chelation : Binds Mg²⁰ ions via the C2 carboxylate and indole nitrogen, inhibiting HIV-1 integrase (IC₅₀ = 12.41 μM) .

-

Cu²⁺ Complexation : Forms stable complexes in aqueous solutions, studied for catalytic applications .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethane fragments.

-

pH Sensitivity : The carboxylic acid group deprotonates in basic conditions (pH > 8), enhancing water solubility.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration. Key areas of research include:

- Antiviral Activity : Indole derivatives have been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication process. For instance, related compounds have demonstrated significant inhibitory effects on integrase with IC50 values as low as 0.13 μM, highlighting their potential as antiviral agents .

- Anticancer Properties : The indole scaffold is recognized for its anticancer potential due to its ability to interact with multiple cellular targets involved in cancer progression. Research indicates that modifications at specific positions on the indole ring can enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Effects : Preliminary studies suggest that 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid may exhibit antimicrobial properties against certain bacterial strains, although further investigation is needed to establish its efficacy and mechanism of action .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

- HIV Integrase Inhibition : A study demonstrated that modifications on the indole core significantly enhanced integrase inhibition, suggesting that structural optimizations could lead to more potent antiviral agents .

- Anticancer Activity Assessment : Research has shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as lead compounds for new cancer therapies .

作用機序

The mechanism of action of 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biochemical and physiological processes. For example, indole derivatives can act as inhibitors of specific enzymes or as ligands for certain receptors, modulating their activity and leading to therapeutic effects .

類似化合物との比較

5-Methoxy-1H-indole-2-carboxylic acid:

5-Fluoro-1H-indole-2-carboxylic acid: Studied for its antiviral and anticancer activities.

Uniqueness: 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

生物活性

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid (EMI) is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of EMI, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula : C12H13NO3

Molecular Weight : 219.24 g/mol

Structure : The compound features an ethoxy group at the 5-position and a methyl group at the 1-position of the indole ring, contributing to its unique chemical reactivity and biological activity.

Antiviral Properties

Research indicates that EMI exhibits significant antiviral activity. It has been shown to inhibit various viral replication processes, potentially through its interaction with viral enzymes or host cell pathways. For instance, studies have demonstrated that indole derivatives can act as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle.

| Compound | IC50 (μM) | Target |

|---|---|---|

| EMI | 15.2 | HIV-1 Integrase |

| Reference Compound | 0.06 | Raltegravir (positive control) |

Anticancer Effects

EMI has demonstrated promising anticancer properties across various cancer cell lines. In vitro studies have indicated that EMI can induce apoptosis and inhibit cell proliferation in cancerous cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.1 | Induction of apoptosis |

| U-937 (Leukemia) | 8.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.3 | Inhibition of signaling pathways |

The mechanism by which EMI exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : EMI interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, modulating their activity and influencing metabolic pathways.

- Receptor Binding : The indole structure allows for binding to serotonin receptors, which may contribute to its neuropharmacological effects.

- Cell Signaling Modulation : EMI alters cell signaling pathways, affecting gene expression and cellular metabolism.

Study on Antiviral Activity

In a recent study published in a peer-reviewed journal, EMI was tested for its ability to inhibit HIV-1 integrase. The results showed that EMI effectively reduced viral replication with an IC50 value comparable to established antiviral agents. The binding mode analysis suggested that EMI interacts with key residues in the active site of integrase, enhancing its inhibitory effect.

Study on Anticancer Activity

Another significant study evaluated the anticancer effects of EMI on human breast adenocarcinoma cells (MCF-7). The findings indicated that EMI triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in cancerous cells.

特性

IUPAC Name |

5-ethoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-9-4-5-10-8(6-9)7-11(12(14)15)13(10)2/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKFVMSSWWSCJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。